N-Propargylphthalimide

Description

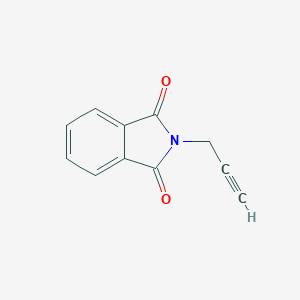

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZCLCHJOWLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222546 | |

| Record name | N-Prop-2-ynylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Propargylphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7223-50-9 | |

| Record name | 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Prop-2-ynylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7223-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7223-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Prop-2-ynylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-prop-2-ynylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propargylphthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UD8ZK82XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Propargylphthalimide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargylphthalimide is a versatile synthetic building block that holds significant importance in medicinal chemistry and materials science. Its unique structure, featuring a terminal alkyne group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Identification

This compound, systematically named 2-(prop-2-yn-1-yl)isoindoline-1,3-dione, consists of a phthalimide moiety attached to a propargyl group. The phthalimide group is a bicyclic aromatic system, while the propargyl group provides a reactive terminal alkyne functionality.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 2-(prop-2-yn-1-yl)isoindoline-1,3-dione |

| Synonyms | N-(2-Propynyl)phthalimide |

| CAS Number | 7223-50-9 |

| Molecular Formula | C₁₁H₇NO₂ |

| Molecular Weight | 185.18 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow to light orange powder or crystals | [1][2] |

| Melting Point | 148-155 °C | [1][2][3] |

| Solubility | While specific quantitative data is not readily available in the literature, this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its miscibility with other common organic solvents like ethyl acetate and chloroform is expected to be moderate, while it is likely poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water. | [4] |

| Purity | Typically >97% (GC) | [2][3] |

Spectral Data

The following tables summarize the characteristic spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic Protons (Ha) |

| ~7.75 | m | 2H | Aromatic Protons (Hb) |

| ~4.47 | d | 2H | Methylene Protons (-CH₂-) |

| ~2.24 | t | 1H | Acetylenic Proton (≡C-H) |

Solvent: CDCl₃

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Carbonyl Carbons (C=O) |

| ~134.0 | Aromatic Carbons (quaternary) |

| ~132.0 | Aromatic Carbons (CH) |

| ~123.5 | Aromatic Carbons (CH) |

| ~78.0 | Acetylenic Carbon (-C≡) |

| ~72.0 | Acetylenic Carbon (≡C-H) |

| ~29.0 | Methylene Carbon (-CH₂-) |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3280 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2120 | Weak to Medium | C≡C stretch |

| ~1770 & ~1715 | Strong | C=O stretch (asymmetric and symmetric) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~720 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 185. Key fragmentation patterns of phthalimide derivatives often involve the loss of CO, and for N-substituted phthalimides, cleavage of the substituent can occur. A prominent fragment would likely be the phthalimide cation at m/z = 147.

Synthesis

This compound is commonly synthesized via a nucleophilic substitution reaction between potassium phthalimide and propargyl bromide.

Experimental Protocol: Synthesis of this compound.[4]

Materials:

-

Potassium phthalimide

-

Propargyl bromide (3-bromopropyne)

-

N,N-Dimethylformamide (DMF)

-

Manganese dioxide (MnO₂) (catalyst)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 8.4 mmol of potassium phthalimide and 8.4 mmol of propargyl bromide in 10 mL of DMF in a round-bottom flask.[4]

-

Add 0.2 g of manganese dioxide to the solution as a catalyst.[4]

-

Stir the reaction mixture at 28°C for 2 hours.[4]

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with 100 mL of ethyl acetate.[4]

-

Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (5:1, v/v) to obtain pure this compound.[4]

Applications in Research and Drug Development

The propargyl group of this compound is a key functional handle for its application in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing this compound and an azide-functionalized molecule.

Click Chemistry

The CuAAC reaction is a powerful tool in drug discovery for creating libraries of compounds for high-throughput screening and for bioconjugation to label and track biomolecules.

This protocol provides a general framework for a click reaction using an alkyne such as this compound and an azide-containing molecule.

Materials:

-

This compound (alkyne)

-

Azide-functionalized molecule (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a premixed solution of CuSO₄ (e.g., 0.1 equivalents) and the ligand (e.g., 0.5 equivalents).

-

Add the copper-ligand solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1 equivalent).

-

Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

dot

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Biological Activity of Phthalimide Derivatives

The phthalimide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phthalimide have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the literature, its derivatives are subjects of ongoing research. For instance, some naphthalimide derivatives, which share structural similarities with phthalimides, have been shown to act as DNA intercalators and can induce apoptosis in cancer cells through the activation of ROS-p38 MAPK signaling pathways.[5][6] Additionally, some phthalimide derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.

dot

Caption: Potential biological targets and pathways of phthalimide derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis, medicinal chemistry, and materials science. Its readily available terminal alkyne functionality makes it an ideal substrate for click chemistry, enabling the rapid and efficient synthesis of diverse molecular architectures. The phthalimide core, a known pharmacophore, provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. A Ruthenium(II) N-Heterocyclic Carbene (NHC) Complex with Naphthalimide Ligand Triggers Apoptosis in Colorectal Cancer Cells via Activating the ROS-p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Propargylphthalimide: A Technical Overview for Drug Discovery Professionals

CAS Number: 7223-50-9

IUPAC Name: 2-(Prop-2-yn-1-yl)isoindole-1,3-dione

This technical guide provides a comprehensive overview of N-Propargylphthalimide, a molecule of interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and explores its potential biological activities based on research into related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid, beige to orange powder with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO₂ | [1] |

| Molecular Weight | 185.18 g/mol | [1] |

| Melting Point | 148-152 °C | [1] |

| Form | Solid | [1] |

| Assay | 97% | [1] |

| InChI Key | PAZCLCHJOWLTGA-UHFFFAOYSA-N | [1] |

| SMILES String | O=C1N(CC#C)C(=O)c2ccccc12 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of potassium phthalimide with propargyl bromide in a suitable solvent.

Experimental Protocol:

Materials:

-

Potassium phthalimide

-

Propargyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve potassium phthalimide and propargyl bromide in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Dry the crude product under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, or purified by column chromatography.

Potential Biological Activities and Mechanisms of Action

While specific research on the biological activities of this compound is limited, the structural motifs it contains—a phthalimide group and a propargylamine moiety—are present in numerous biologically active molecules. This suggests potential therapeutic applications for this compound and its derivatives.

Potential Anti-Inflammatory Activity

Phthalimide derivatives have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of NF-κB into the nucleus and subsequent transcription of inflammatory genes.

Caption: Hypothesized anti-inflammatory action of this compound.

Potential Anticancer Activity

The phthalimide scaffold is present in several anticancer drugs, and numerous derivatives have demonstrated cytotoxic effects against various cancer cell lines. One of the key signaling pathways often implicated in cancer is the mTOR (mammalian target of rapamycin) pathway, which regulates cell growth, proliferation, and survival. N-Hydroxyphthalimide, a related compound, has been shown to suppress the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[2] It is plausible that this compound could exert similar effects.

Caption: Hypothesized anticancer action of this compound.

Potential Neuroprotective Effects

Propargylamines are a class of compounds known for their neuroprotective properties, with some being used in the treatment of neurodegenerative diseases. Their mechanism of action often involves the inhibition of monoamine oxidase B (MAO-B) and the prevention of mitochondrial dysfunction. By inhibiting MAO-B, propargylamines can increase the levels of dopamine in the brain. Furthermore, they have been shown to protect mitochondria by preventing the opening of the mitochondrial permeability transition pore (mPTP), which is a key event in apoptotic cell death. This leads to the stabilization of the mitochondrial membrane potential and the induction of anti-apoptotic proteins like Bcl-2.

Caption: Hypothesized neuroprotective action of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable molecule that incorporates two pharmacologically relevant moieties. While direct biological data for this specific compound is not extensively available, the known activities of related phthalimide and propargylamine derivatives suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and to explore the therapeutic potential of its derivatives. This would involve in vitro screening against various cell lines and enzyme assays, followed by in vivo studies in relevant disease models to validate its efficacy and safety.

References

N-Propargylphthalimide: A Comprehensive Technical Guide on its Synthesis, Discovery, and Applications

Introduction: N-Propargylphthalimide is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] Structurally, it integrates a phthalimide moiety, a well-known pharmacophore and a protected form of a primary amine, with a reactive propargyl group containing a terminal alkyne. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, propargylamines, and complex molecular architectures with significant biological activities.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and diverse applications of this compound for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a nucleophilic substitution reaction, a variation of the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with a propargyl halide, typically propargyl bromide.

General Reaction Scheme

The synthesis proceeds via the reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).

Caption: General synthesis scheme for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound have been reported, with slight variations in reaction conditions.

Protocol 1: Synthesis using DMF at Room Temperature [4]

-

Reactants: A mixture of (1,3-dioxoisoindolin-2-yl)potassium (potassium phthalimide) (3.00 g, 16.2 mmol) and 3-bromoprop-1-yne (2.89 g, 24.3 mmol) is prepared.

-

Solvent: The reactants are dissolved in N,N-dimethylformamide (DMF) (20 mL).

-

Reaction: The mixture is stirred at 25 °C for 16 hours under an inert atmosphere.

-

Work-up: Upon completion, the mixture is diluted with water (80 mL), causing a yellow solid to precipitate.

-

Purification: The mixture is filtered, and the filter cake is collected and dried in vacuo to yield the final product.

Protocol 2: Synthesis using DMF and Heat [5]

-

Reactants: To a stirred solution of potassium phthalimide (27 mmol) in dry DMF (40 mL) under a nitrogen atmosphere, propargyl bromide (80% solution, 32.4 mmol) is added.

-

Reaction: The resulting solution is heated to 80°C and maintained for 24 hours.

-

Work-up: After cooling to room temperature, the reaction mass is added to ice-cold water and stirred for an additional hour. The resulting solid is filtered.

-

Purification: The collected solid is dissolved in dichloromethane, dried over MgSO₄, and the solvent is evaporated under high vacuum to obtain the pure product.

Protocol 3: Catalyzed Synthesis in DMF [4][6]

-

Reactants: 8.4 mmol of 3-bromopropargyl and 8.4 mmol of potassium phthalimide are used.

-

Solvent & Catalyst: The reactants are dissolved in 10 mL of N,N-dimethylformamide, and 0.2 g of manganese dioxide is added as a catalyst.

-

Reaction: The mixture is stirred at 28°C for 2 hours.

-

Work-up: The reaction mixture is diluted with 100 mL of ethyl acetate and washed with water to collect the organic layer. The organic layer is then washed with a saturated aqueous sodium chloride solution and dried with anhydrous sodium sulfate.

-

Purification: The product is purified by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (5:1, v/v) as the eluent.

Summary of Synthesis Data

The following table summarizes the quantitative data from the described synthetic protocols.

| Parameter | Protocol 1[4] | Protocol 2[5] | Protocol 3[4][6] |

| Solvent | DMF | Dry DMF | DMF |

| Temperature | 25 °C | 80 °C | 28 °C |

| Reaction Time | 16 hours | 24 hours | 2 hours |

| Catalyst | None | None | Manganese Dioxide |

| Yield | 98% | 64% | Not specified |

Physicochemical and Spectroscopic Characterization

Physical Properties

This compound is typically a solid at room temperature.[7]

| Property | Value |

| Molecular Formula | C₁₁H₇NO₂[6][7] |

| Molecular Weight | 185.18 g/mol [6][7] |

| Appearance | Solid[7] |

| Melting Point | 148-152 °C[7] |

| CAS Number | 7223-50-9[6][7] |

Spectroscopic Data

Spectroscopic methods are essential for confirming the structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. A typical spectrum in CDCl₃ shows:

-

A multiplet between δ 7.68-7.95 ppm, corresponding to the four aromatic protons of the phthalimide group.[5]

-

A doublet at δ 4.47 ppm (J = 2.5 Hz), corresponding to the two methylene protons (-CH₂-) adjacent to the nitrogen.[5]

-

A triplet at δ 2.24 ppm (J = 2.5 Hz), corresponding to the single acetylenic proton (-C≡CH).[5]

-

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present:

-

C=O Stretch (Imide): Strong absorptions typically appear around 1715 cm⁻¹ and 1770 cm⁻¹ due to the symmetric and asymmetric stretching of the carbonyl groups.

-

C≡C Stretch (Alkyne): A weak absorption band is expected around 2120 cm⁻¹.

-

≡C-H Stretch (Alkyne): A sharp, characteristic absorption is expected around 3290 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 185, corresponding to the molecular weight of the compound.[4]

Discovery and Applications

This compound is not typically an end-product but rather a key intermediate. Its discovery is linked to its utility as a versatile building block for more complex molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for propargylamine and its derivatives.[3][8] Propargylamines are important structural motifs in many biologically active compounds, including pharmaceuticals used to treat neurodegenerative disorders like Parkinson's disease (e.g., Pargyline, Rasagiline).[8][9]

Caption: this compound as a key synthetic precursor.

The phthalimide group serves as an effective protecting group for the primary amine. Deprotection, often achieved by hydrazinolysis (the Ing-Manske procedure) or by reaction with other primary amines, releases the propargylamine for further reactions.[10]

Applications in Medicinal Chemistry

The phthalimide scaffold itself is present in numerous therapeutic agents.[11] Derivatives of this compound are synthesized and evaluated for a range of biological activities.

-

PPAR-γ Agonists: N-substituted phthalimide derivatives have been synthesized and investigated as potential agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key target in the treatment of type 2 diabetes.[12][13]

-

Antiproliferative Agents: The phthalimide structure is considered a valuable scaffold for developing new anticancer agents.[14] Various derivatives are tested against cancer cell lines to evaluate their antiproliferative activity.[14]

-

Antimicrobial Agents: Phthalimide derivatives have also been explored for their antimicrobial properties against various pathogens.[15][16]

Mechanism of Action of Phthalimide Derivatives

While this compound is a synthetic starting material, its derivatives can exhibit specific mechanisms of action. For instance, phthalimide derivatives designed as PPAR-γ agonists work by binding to the ligand-binding domain of this nuclear receptor. This interaction can trigger a cascade of events leading to improved insulin sensitivity.[12]

Caption: Simplified pathway for PPAR-γ activation by a phthalimide derivative.[12]

Docking simulations suggest that these derivatives can form crucial hydrogen bonds with key amino acid residues like Tyr⁴⁷³, Ser²⁸⁹, and Gln²⁸⁶ in the PPAR-γ binding pocket, stabilizing the active conformation of the receptor.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 7223-50-9 [chemicalbook.com]

- 7. N-プロパルギルフタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]

- 15. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]

- 16. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Propargylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylphthalimide is a valuable synthetic intermediate, notable for its dual functionality incorporating a stable phthalimide group and a reactive terminal alkyne. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and its primary application in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Particular emphasis is placed on its role in the construction of advanced biotherapeutics, such as antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound, also known as N-(2-propynyl)phthalimide, is a solid, off-white to light yellow crystalline powder at room temperature. Its fundamental role in organic synthesis is derived from the phthalimide group acting as a masked form of a primary amine and the propargyl group's terminal alkyne, which is readily available for cycloaddition reactions.

Physicochemical and Spectral Data

The quantitative data for this compound are summarized in the table below. This information is crucial for its identification, purification, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₁H₇NO₂ |

| Molecular Weight | 185.18 g/mol |

| CAS Number | 7223-50-9 |

| Melting Point | 148-152 °C |

| Appearance | White to light yellow powder/crystal |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95-7.82 (m, 2H), 7.81-7.68 (m, 2H), 4.47 (d, J = 2.5 Hz, 2H), 2.24 (t, J = 2.5 Hz, 1H) |

| ¹³C NMR (CDCl₃) δ (ppm) (Predicted) | 167.0 (C=O), 134.0 (Ar-C), 132.0 (Ar-C), 123.5 (Ar-CH), 78.0 (C≡CH), 72.0 (C≡CH), 29.0 (CH₂) |

| Key IR Absorptions (cm⁻¹) (Predicted) | ~3290 (≡C-H stretch), ~2120 (C≡C stretch, weak), ~1770 & ~1715 (C=O imide stretches), ~1600 (C=C aromatic stretch) |

| Key Mass Spec Fragments (m/z) (Predicted) | 185 (M⁺), 146 ([M-C₃H₃]⁺), 133, 104, 76 |

| Solubility | Soluble in DMF, DMSO, chloroform; sparingly soluble in ethyl acetate and methanol. |

Note: Predicted spectral data is based on typical values for the functional groups present and related phthalimide structures.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical bioconjugation reaction.

Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction to synthesize this compound from potassium phthalimide and propargyl bromide.

Materials:

-

Potassium phthalimide

-

Propargyl bromide (80% in toluene)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.

-

To the stirred solution, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 5:1 v/v) to yield pure this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the use of a propargyl-functionalized molecule, such as a linker derived from this compound, in a "click chemistry" reaction with an azide-modified biomolecule (e.g., an antibody).

Materials:

-

Propargyl-functionalized linker (1.2 equivalents)

-

Azide-modified antibody (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO (for dissolving the linker if necessary)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents. The propargyl-linker may need to be dissolved in a minimal amount of DMSO before dilution in the reaction buffer.

-

Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Allow this to stand for a few minutes to form the copper-ligand complex.

-

Reaction Setup: In a reaction vessel, combine the azide-modified antibody solution and the propargyl-functionalized linker.

-

Initiation of Reaction: Add the premixed copper-ligand catalyst to the antibody-linker mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the organic solvent (e.g., DMSO) should ideally not exceed 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Upon completion, purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography, to remove the excess linker, copper catalyst, and other small molecules.

Applications in Drug Development & Logical Workflows

The primary utility of this compound in drug development is as a precursor for bifunctional linkers used in creating complex biomolecules. The propargyl group provides a reactive handle for "click chemistry," which is favored for its high efficiency, specificity, and biocompatibility.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the logical workflow for synthesizing an ADC using a linker derived from a propargyl-containing molecule and an azide-functionalized antibody via CuAAC.

Caption: Experimental workflow for ADC synthesis via CuAAC.

This workflow highlights the modularity and efficiency of using "click chemistry" in bioconjugation. This compound serves as a key starting material for the alkyne-bearing component, which is then conjugated to a cytotoxic payload. In a parallel process, the antibody is functionalized with an azide group. The two components are then efficiently and specifically joined together in the presence of a copper(I) catalyst. The final step involves the purification and characterization of the resulting antibody-drug conjugate. This method allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for the efficacy and safety of ADCs.

N-Propargylphthalimide: A Spectroscopic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of N-Propargylphthalimide, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.95-7.82 | m | 2H | Aromatic (H-4, H-7) | |

| 7.81-7.68 | m | 2H | Aromatic (H-5, H-6) | |

| 4.47 | d | 2.5 | 2H | -CH₂- |

| 2.24 | t | 2.5 | 1H | -C≡CH |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Direct experimental ¹³C NMR data for this compound was not explicitly found in the surveyed literature. However, the expected chemical shifts can be inferred from the structure and comparison with similar compounds. The carbonyl carbons of the phthalimide group are expected in the 160-170 ppm region, the aromatic carbons between 120-140 ppm, the methylene carbon adjacent to the nitrogen around 28 ppm, and the acetylenic carbons between 70-80 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2120 | Medium to Weak | C≡C stretch (alkyne) |

| ~1775 and ~1715 | Strong | C=O stretch (imide, symmetric and asymmetric) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~720 | Strong | C-H bend (ortho-disubstituted aromatic) |

The characteristic peaks for the phthalimide group include the strong carbonyl absorptions. The terminal alkyne group is identifiable by the sharp ≡C-H stretch and the C≡C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 185.18.

Expected Fragmentation Pattern:

The fragmentation of N-substituted phthalimides is well-documented. Common fragmentation pathways for this compound would likely involve:

-

Loss of the propargyl group: Cleavage of the N-CH₂ bond to give a fragment corresponding to the phthalimide anion (m/z 146) or a related cation.

-

McLafferty rearrangement: If applicable, though less likely for this specific structure.

-

Cleavage of the phthalimide ring: Resulting in characteristic fragments from the aromatic portion.

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound.

Materials:

-

Potassium phthalimide

-

Propargyl bromide (80% solution in toluene)

-

Dry N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a stirred solution of potassium phthalimide (27 mmol) in dry DMF (40 mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (32.4 mmol).

-

Heat the resulting solution to 80°C and maintain this temperature for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mass into ice-cold water and stir for an additional hour.

-

Filter the resulting solid and dissolve it in dichloromethane.

-

Dry the dichloromethane solution with anhydrous MgSO₄.

-

Evaporate the organic layer under high vacuum to yield this compound as a white solid.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of N-Propargylphthalimide: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of N-Propargylphthalimide in common organic solvents, tailored for researchers, scientists, and drug development professionals. This guide provides a summary of available solubility information, detailed experimental protocols for solubility determination, and visual workflows to support laboratory synthesis and analysis.

Core Concepts: Understanding this compound Solubility

Qualitative Solubility Profile of this compound

Based on recurring solvents used in its synthesis and purification, the following table summarizes the qualitative solubility of this compound.

| Organic Solvent | Chemical Formula | Type | Reported Solubility | Context of Use |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Used as a reaction solvent for the synthesis of this compound, indicating good solubility.[1][2] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Soluble | Employed as an extraction solvent and as a component of the mobile phase in column chromatography, suggesting good solubility.[1][2] |

| Petroleum Ether | Mixture of hydrocarbons | Nonpolar | Sparingly Soluble / Insoluble | Used as an anti-solvent or the weaker solvent component in column chromatography for purification, indicating low solubility.[1][2] |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols provide a robust methodology for determining the solubility of this compound in a solvent of interest.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, filter a known volume of the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the dish or vial containing the dissolved this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other desired units.

-

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key processes related to the handling and synthesis of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Synthesis Workflow for this compound.

References

The Biological Activity of N-Propargylphthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargylphthalimide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The incorporation of the propargyl group, a known pharmacophore in several enzyme inhibitors, into the phthalimide scaffold has yielded molecules with significant potential in various therapeutic areas.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound Derivatives

The fundamental synthesis of this compound is typically achieved through the reaction of potassium phthalimide with propargyl bromide in a suitable solvent such as N,N-dimethylformamide (DMF).[2] Further derivatization can be accomplished through various chemical reactions, including Mannich reactions to introduce aminoacetylenic side chains.[2]

General Synthetic Protocol:

A solution of potassium phthalimide and propargyl bromide in DMF is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying. The crude product is then purified using column chromatography to yield the desired this compound derivative.[3]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various this compound and related phthalimide derivatives.

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | Assay | Species | ED50 / IC50 | Reference |

| Aminoacetylenic phthalimides (ZM2, ZM3, ZM4) | Carrageenan-induced paw edema | Rat | Statistically significant reduction at 5, 10, 20 mg/kg | [2] |

| Aminoacetylenic phthalimide (ZM4) | Carrageenan-induced paw edema | Rat | Statistically significant reduction at 20 mg/kg | [2] |

| 1,2,3-triazole phthalimide derivative (3b) | Carrageenan-induced paw edema | Mice | 69% edema reduction | [4] |

| 1,2,3-triazole phthalimide derivative (5c) | Carrageenan-induced paw edema | Mice | 56.2% edema reduction | [4] |

Table 2: Anticonvulsant Activity of Phthalimide Derivatives

| Compound | Assay | Species | ED50 (µmol/kg) | Protective Index (PI) | Reference |

| 4-amino-N-(2-methylphenyl)-phthalimide | MES | Mice | 47.61 | 4.2 | [5] |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES | Rat | 25.2 | >75 | [5] |

| Compound 3 (anthracen-1-yl derivative) | MES & PTZ | Mice | Most potent in both models | - | [6] |

| Compound 9 | PTZ | Mice | More active than phenytoin | - | [6] |

Table 3: Anticancer Activity of Phthalimide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [7] |

| Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [7] |

| Thiazole-phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [7] |

| Halogenated Schiff base derivative (H6) | Colon and Breast Cancer cell lines | Effective inhibition | [8] |

Table 4: Enzyme Inhibitory Activity of N-Propargyl and Phthalimide Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| N-propargyl containing 3-aminooxindole derivative | Butyrylcholinesterase (BuChE) | 27 nM | [9] |

| N-benzyl-substituted biaryl phthalimide (3f) | Monoamine Oxidase B (MAO-B) | 0.09 µM | [10] |

| N-benzyl-substituted biaryl phthalimide (3e) | Acetylcholinesterase (AChE) | 0.24 µM | [10] |

| N-benzyl-substituted biaryl phthalimide (3e) | Butyrylcholinesterase (BChE) | 6.29 µM | [10] |

| N-propargylpyrrolidine-based secondary carboxamide (1) | Monoamine Oxidase A (MAO-A) | 6.42 µM | [11] |

| N-propargylpyrrolidine-based secondary carboxamide (1) | Monoamine Oxidase B (MAO-B) | 7.83 µM | [11] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is widely used to assess the acute anti-inflammatory activity of compounds.[11][12][13]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Test compound (this compound derivative)

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, 5 mg/kg)

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into groups: control (vehicle), standard, and test compound groups (various doses).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity)

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][14][15]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

0.9% saline solution

-

Test compound

-

Vehicle

-

Standard drug (e.g., Phenytoin)

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound or vehicle is administered, typically intraperitoneally.

-

At the time of peak effect of the drug, a drop of saline is applied to the corneas of each mouse to ensure good electrical contact.

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[14]

-

The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is then calculated.[14]

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice (Anticonvulsant Activity)

The PTZ test is a model for myoclonic and absence seizures and is used to screen for compounds that elevate the seizure threshold.[16][17][18]

Materials:

-

Male albino mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound

-

Vehicle

-

Standard drug (e.g., Diazepam)

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound or vehicle is administered, typically intraperitoneally.

-

After a predetermined time, a convulsant dose of PTZ is administered subcutaneously or intraperitoneally.[16]

-

The animals are observed for a specific period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions).

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Monoamine Oxidase (MAO) Inhibition by Propargylamines

The propargylamine moiety is a key pharmacophore responsible for the irreversible inhibition of MAO enzymes.[1][3][19] The mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.

Caption: Mechanism of irreversible MAO inhibition by propargylamine derivatives.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Phthalimide derivatives have been investigated as modulators of the TGF-β signaling pathway, which plays a crucial role in cancer progression.[4][20]

Caption: Simplified TGF-β signaling pathway and potential inhibition by phthalimide derivatives.

Experimental Workflow for In Vivo Anticonvulsant Screening

A typical workflow for evaluating the anticonvulsant potential of this compound derivatives involves a multi-stage screening process.

Caption: Workflow for in vivo anticonvulsant screening of this compound derivatives.

Conclusion

This compound derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for further investigation in drug discovery. Their efficacy as anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory agents is supported by a growing body of preclinical data. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Propargylphthalimide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Propargylphthalimide is a valuable and versatile bifunctional molecule in organic synthesis. Its structure uniquely combines a stable phthalimide protecting group for a primary amine with a reactive terminal alkyne. This arrangement makes it an ideal building block for introducing a propargylamine moiety into more complex molecular architectures. Its utility spans a wide range of modern synthetic methodologies, including cycloaddition reactions, transition metal-catalyzed couplings, and multicomponent reactions, establishing it as a key intermediate in the synthesis of novel heterocycles, peptidomimetics, and pharmacologically active compounds.

Physicochemical Properties and Characterization

This compound is typically a beige to orange solid powder.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7223-50-9 | [1][2][3] |

| Molecular Formula | C₁₁H₇NO₂ | [2][3] |

| Molecular Weight | 185.18 g/mol | [2][3] |

| Melting Point | 148-152 °C | [3] |

| Appearance | Beige to orange solid powder | [1][2] |

| IUPAC Name | 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione | [2] |

| SMILES | O=C1N(CC#C)C(=O)c2ccccc12 | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and characterization of this compound. The following table presents typical nuclear magnetic resonance (NMR) data.

| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.95-7.82 | m | [4] | |

| 7.81-7.68 | m | [4] | ||

| 4.47 | 2.5 | d | [4] | |

| 2.24 | 2.5 | t | [4] |

Table 2: ¹H NMR Spectroscopic Data for this compound

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4]

Experimental Protocol: Synthesis from Potassium Phthalimide

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

Potassium phthalimide

-

Propargyl bromide (often supplied as an 80% solution in toluene)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of potassium phthalimide (1.0 eq, e.g., 27 mmol) in dry DMF (e.g., 40 mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (1.2 eq, e.g., 32.4 mmol).[4]

-

Heat the resulting solution to 80 °C and maintain this temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Pour the reaction mass into ice-cold water (e.g., 200 mL) and stir for an additional hour to precipitate the crude product.[4]

-

Collect the solid by filtration and wash with water.

-

Dissolve the filtered solid in a suitable organic solvent like dichloromethane or ethyl acetate.[1][4]

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[1]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1][4]

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to obtain pure this compound.[1] A typical yield for this reaction is around 64%.[4]

Caption: Experimental workflow for the synthesis of this compound.

Core Applications in Organic Synthesis

The terminal alkyne of this compound is the key to its versatility, allowing it to participate in a host of powerful synthetic transformations.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds. This compound serves as an excellent dipolarophile or dienophile in these transformations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform.[5][6] The terminal alkyne of this compound reacts efficiently with organic azides in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5] This bioorthogonal ligation is central to its use in bioconjugation and materials science.[7]

Caption: Scheme for the CuAAC (Click) reaction with this compound.

Experimental Protocol: General Procedure for CuAAC Reaction

-

Dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent system (e.g., tBuOH/H₂O, THF, or DMF).

-

Prepare the copper(I) catalyst in situ. To the reaction mixture, add sodium ascorbate (0.1-0.3 eq) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).[8]

-

Alternatively, a pre-formed Cu(I) source like CuI can be used, often with a stabilizing ligand such as THPTA for aqueous reactions.[8]

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting triazole product by column chromatography or recrystallization.

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation. This compound is an excellent substrate for these transformations.

The Sonogashira coupling is a highly reliable method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9][10] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[10][11] This reaction allows for the direct connection of the propargylphthalimide unit to aromatic and vinylic systems.

Caption: General scheme for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Iodoaryl [4]

-

To a stirred solution of this compound (1.0 eq, e.g., 10.8 mmol) in dry THF (e.g., 15 mL), add anhydrous triethylamine (e.g., 15 mL), the iodoaryl derivative (1.3 eq), and PdCl₂(PPh₃)₂ (1 mol%).[4]

-

Stir the mixture for 15 minutes at room temperature under an inert atmosphere.[4]

-

Add CuI (2 mol%) to the reaction mixture.[4]

-

Continue stirring at room temperature overnight, monitoring for completion by TLC.[4]

-

After completion, filter the reaction mass through a pad of Celite, washing with ethyl acetate.[4]

-

Concentrate the filtrate under reduced pressure.[4]

-

Purify the crude residue by column chromatography over silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the coupled product.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials.[12][13]

The A³ coupling is a powerful MCR that synthesizes propargylamines from an aldehyde, a terminal alkyne, and a primary or secondary amine.[14][15] this compound serves as the alkyne component. The reaction is typically catalyzed by a metal salt, most commonly a copper(I) or gold(I) species.[16][17] The process involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from this compound.[15][17]

Caption: Mechanism of the A³ coupling reaction.

Experimental Protocol: General Procedure for A³ Coupling

-

To a reaction vessel, add the aldehyde (1.0 eq), the amine (1.1 eq), this compound (1.2 eq), and the metal catalyst (e.g., 5 mol% CuI).

-

Add a suitable solvent (e.g., water, toluene, or acetonitrile). Many A³ couplings can also be performed under solvent-free conditions.[16][18]

-

Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting materials are consumed, as indicated by TLC.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired propargylamine derivative.

Role in Drug Discovery and Development

The phthalimide moiety is a well-known pharmacophore present in many bioactive compounds, including the infamous thalidomide.[19] Derivatives of phthalimide are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[19] The this compound scaffold has been used to synthesize potential PPAR-γ agonists for the treatment of type 2 diabetes.[20][21]

Furthermore, the propargyl group's ability to undergo click chemistry makes it an invaluable tool in modern drug development, particularly for the construction of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is modified with this compound (or a similar propargylated linker), and the resulting terminal alkyne is "clicked" onto an azide-modified monoclonal antibody.[22] This creates a stable linkage and allows for the targeted delivery of the cytotoxic payload to cancer cells.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. This compound | 7223-50-9 [chemicalbook.com]

- 2. N-prop-2-ynylphthalimide | C11H7NO2 | CID 81644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-プロパルギルフタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. phytojournal.com [phytojournal.com]

- 16. researchgate.net [researchgate.net]

- 17. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. khu.elsevierpure.com [khu.elsevierpure.com]

- 22. benchchem.com [benchchem.com]

N-Propargylphthalimide: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargylphthalimide, a molecule integrating the rigid phthalimide scaffold with a reactive propargyl group, has emerged as a highly versatile building block in the landscape of medicinal chemistry. The unique structural features of this compound offer a confluence of desirable properties, including synthetic accessibility, metabolic stability conferred by the phthalimide ring, and the exceptional reactivity of the terminal alkyne. This combination makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its synthetic utility, biological activities of its derivatives, and the underlying mechanisms of action.

Synthesis and Chemical Properties

This compound is readily synthesized through the nucleophilic substitution reaction between potassium phthalimide and propargyl bromide.[1][2] This straightforward and high-yielding reaction makes the starting material easily accessible for further chemical modifications.

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials: Potassium phthalimide, propargyl bromide, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve potassium phthalimide (1 equivalent) in DMF in a round-bottom flask.

-

Add propargyl bromide (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification to yield this compound as a white to off-white solid.

-

The propargyl group in this compound is the key to its synthetic versatility. The terminal alkyne can participate in a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores in many biologically active molecules.[5][6][7]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, particularly through the CuAAC reaction. This strategy has been successfully employed to generate libraries of novel compounds with a wide range of biological activities.

Anticancer Agents

The 1,2,3-triazole motif is a prominent feature in many anticancer agents.[8][9] The synthesis of this compound-1,2,3-triazole conjugates has yielded compounds with significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of crucial enzymes or the induction of apoptosis.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole linked Tetrahydrocurcumin | HeLa (Cervical) | Varies | [10] |

| A549 (Lung) | Varies | [10] | |

| HepG2 (Liver) | Varies | [10] | |

| HCT-116 (Colon) | Varies | [10] | |

| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast) | <10 | [11][12] |

| HepG2 (Liver) | <10 | [11][12] | |

| 1,2,3-Triazole tethered Thymol-1,3,4-Oxadiazole | MCF-7 (Breast) | 1.1 | [13] |

| HCT-116 (Colon) | 2.6 | [13] | |

| HepG2 (Liver) | 1.4 | [13] |

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives Synthesized from Propargylated Precursors.

Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. The conjugation of the phthalimide scaffold with a 1,2,3-triazole ring via a propargyl linker has led to the discovery of compounds with potent antibacterial and antifungal activities.[14][15][16]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 | [14] |

| Indole-linked 1,2,3-triazole derivatives | Acinetobacter baumannii | 10 | [17] |

Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives Synthesized from Propargylated Precursors.

Anti-parasitic Agents

Derivatives of this compound have also shown promise in the fight against neglected tropical diseases. A series of phthalimide analogues containing a 1,2,3-triazole moiety, synthesized via click chemistry, demonstrated significant activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1]

| Compound Class | Parasite | Activity | EC50 vs. HepG2 cells (µM) | Reference |

| Phthaloyl-triazole analogues | Schistosoma mansoni (somules and adults) | Active at 10 µM | ≥50 | [1] |

Table 3: Anti-schistosomal Activity of Phthalimide-Triazole Conjugates.

Neuroprotective Agents

The propargylamine moiety is a key pharmacophore in several drugs used for the treatment of neurodegenerative diseases, such as Parkinson's disease.[18][19][20] While direct studies on this compound are limited, related N-propargyl amides have been shown to exhibit neuroprotective effects by activating the Nrf2/HO-1 antioxidant pathway and preserving mitochondrial integrity.[19][21] This suggests a potential avenue for the development of this compound derivatives as neuroprotective agents.

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)